molecular formula C12H16N2O3 B14836952 5-Cyclopropoxy-3-isopropoxypicolinamide

5-Cyclopropoxy-3-isopropoxypicolinamide

Cat. No.: B14836952
M. Wt: 236.27 g/mol
InChI Key: LHVSKFLDKCSPCN-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-isopropoxypicolinamide is a chemical compound with the molecular formula C12H16N2O3 It contains a cyclopropoxy group, an isopropoxy group, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-isopropoxypicolinamide typically involves the reaction of 3-isopropoxypicolinic acid with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-isopropoxypicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Cyclopropoxy-3-isopropoxypicolinamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-isopropoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-5-isopropoxypicolinamide
  • 5-Cyclopropoxy-3-methoxypicolinamide
  • 5-Cyclopropoxy-3-ethoxypicolinamide

Uniqueness

5-Cyclopropoxy-3-isopropoxypicolinamide is unique due to its specific combination of cyclopropoxy and isopropoxy groups attached to the picolinamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

5-cyclopropyloxy-3-propan-2-yloxypyridine-2-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-7(2)16-10-5-9(17-8-3-4-8)6-14-11(10)12(13)15/h5-8H,3-4H2,1-2H3,(H2,13,15)

InChI Key

LHVSKFLDKCSPCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)OC2CC2)C(=O)N

Origin of Product

United States

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